![molecular formula C24H25ClN2O3S B4982972 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4982972.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N2-[(4-chlorophenyl)sulfonyl]-N2-(4-methylbenzyl)-N1-(2-phenylethyl)glycinamide" often involves complex organic synthesis techniques, including reactions such as the Reformatsky reaction, photoredox-catalyzed cascade annulations, and others that involve sulfonyl chlorides and various benzyl and phenylethyl components. For instance, studies have shown the effectiveness of using glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the synthesis of benzylbenzaldehydes which are structurally related to the target compound (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of compounds containing sulfonyl and benzyl groups is characterized by X-ray crystallography, revealing detailed insights into their geometry, bond lengths, and angles. Such structural analyses aid in understanding the spatial arrangement and the potential reactivity of the molecule. Research on similar sulfonyl-containing compounds demonstrates their ability to form complex structures with significant implications for their physical and chemical properties (Adamovich et al., 2017).
Chemical Reactions and Properties
The reactivity of "N2-[(4-chlorophenyl)sulfonyl]-N2-(4-methylbenzyl)-N1-(2-phenylethyl)glycinamide" can be inferred from related compounds, which engage in a variety of chemical reactions including photoredox-catalyzed cascade annulations. Such reactions typically yield benzothiophenes and benzoselenophenes, indicating a broad reactivity profile that could be applicable to the compound (Yan et al., 2018).
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-19-7-9-21(10-8-19)17-27(31(29,30)23-13-11-22(25)12-14-23)18-24(28)26-16-15-20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCNLKZUIUQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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